3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine
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Overview
Description
3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methylphenyl groups attached to a propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine typically involves the reaction of 3-methylbenzaldehyde with trifluoroacetaldehyde followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
- 3,3,3-Trifluoro-1-phenylpropan-1-amine
- 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine
- 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine
Comparison: Compared to its analogs, 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-3-2-4-8(5-7)9(14)6-10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
MBXLXZCHJJEJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(F)(F)F)N |
Origin of Product |
United States |
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